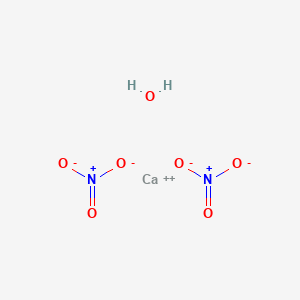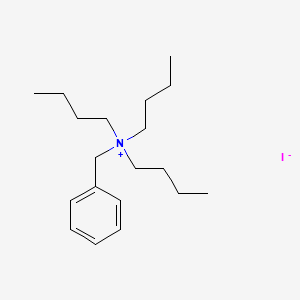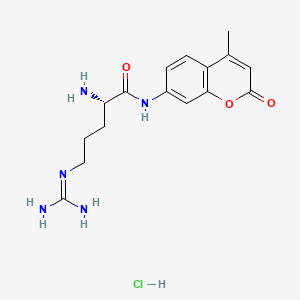
L-Arginine-7-amido-4-methylcoumarin hydrochloride
Vue d'ensemble
Description
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a protease substrate . It is a specific substrate for cathepsin H and not for cathepsin L and B . It has been used as a substrate for cathepsin H from rat muscle homogenate and sarcoplasmic extract . It has also been used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii .
Molecular Structure Analysis
The empirical formula of L-Arginine-7-amido-4-methylcoumarin hydrochloride is C16H21N5O3 . Its molecular weight is 331.37 . The SMILES string representation of the molecule isCl.CC1=CC(=O)Oc2cc(NC(=O)C@@HCCCNC(N)=N)ccc12 . Chemical Reactions Analysis
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a sensitive fluorogenic substrate of cathepsin H for the quantitative determination of activity . It is also useful as a substrate for aminopeptidase B, CD13 (pepN), pepC, and Trypsin and yields a blue fluorescent solution upon cleavage .Physical And Chemical Properties Analysis
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a powder . It is soluble in acetic acid: water (1:1) at 50 mg/mL, clear, colorless to light yellow . It should be stored at temperatures below -20°C .Applications De Recherche Scientifique
-
Enzyme Kinetics
- L-Arginine-7-amido-4-methylcoumarin hydrochloride is often used in the study of enzyme kinetics . It serves as a substrate for various enzymes, allowing researchers to monitor the rate at which these enzymes catalyze reactions .
- The compound is typically dissolved in a suitable solvent and mixed with the enzyme of interest. The reaction is then monitored over time, often using spectroscopic techniques to detect changes in the compound’s fluorescence .
- The data obtained from these experiments can provide valuable insights into the enzyme’s mechanism of action, its affinity for the substrate, and how it is affected by various factors .
-
Protein-Protein Interactions
- This compound is also used to study protein-protein interactions . Its fluorescent properties make it a useful probe for investigating the structure and function of proteins .
- In these studies, the compound is typically bound to one protein, and the interaction with another protein is monitored by observing changes in fluorescence .
- These experiments can reveal important details about how proteins interact with each other, which is crucial for understanding many biological processes .
-
Receptor Binding
- L-Arginine-7-amido-4-methylcoumarin hydrochloride can be used to study receptor binding . Like with protein-protein interactions, its fluorescence allows researchers to monitor the binding process .
- In these experiments, the compound is typically bound to a receptor, and changes in fluorescence are monitored as other molecules bind to the receptor .
- This can provide valuable information about the binding affinity of the receptor for various ligands, as well as insights into the mechanism of receptor activation .
-
Cathepsin H Substrate
- L-Arginine-7-amido-4-methylcoumarin hydrochloride has been used as a substrate for cathepsin H from rat muscle homogenate and sarcoplasmic extract . Cathepsin H is a lysosomal cysteine protease that plays a key role in protein degradation .
- In these experiments, the compound is typically mixed with the enzyme in a suitable buffer. The reaction is then monitored over time, often using spectroscopic techniques to detect changes in the compound’s fluorescence .
- The data obtained from these experiments can provide valuable insights into the enzyme’s mechanism of action, its affinity for the substrate, and how it is affected by various factors .
-
Arginine Amino-peptidase Substrate
- This compound has also been used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii .
- In these studies, the compound is typically mixed with the enzyme in a suitable buffer. The reaction is then monitored over time, often using spectroscopic techniques to detect changes in the compound’s fluorescence .
- These experiments can reveal important details about the enzyme’s mechanism of action, its affinity for the substrate, and how it is affected by various factors .
-
Recombinant Aminopeptidase Substrate
- L-Arginine-7-amido-4-methylcoumarin hydrochloride has been used as a substrate for recombinant aminopeptidase from Toxoplasma gondii .
- In these experiments, the compound is typically mixed with the enzyme in a suitable buffer. The reaction is then monitored over time, often using spectroscopic techniques to detect changes in the compound’s fluorescence .
- The data obtained from these experiments can provide valuable insights into the enzyme’s mechanism of action, its affinity for the substrate, and how it is affected by various factors .
Safety And Hazards
Orientations Futures
L-Arginine-7-amido-4-methylcoumarin hydrochloride can be utilized as a substrate in a direct fluorometric assay for cathepsin H . The assay is a more sensitive and convenient assay than using benzoyl-arginine-2-naphthylamide which is commonly used in assays for cathepsin H . This suggests that it could be used in future research and development of more sensitive and convenient assays for cathepsin H.
Propriétés
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMUQNBZRXRHD-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585054 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-7-amido-4-methylcoumarin hydrochloride | |
CAS RN |
69304-16-1 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



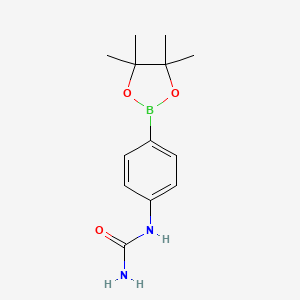
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)
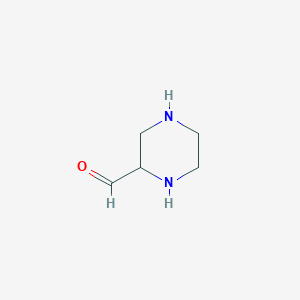
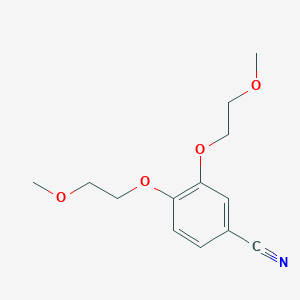
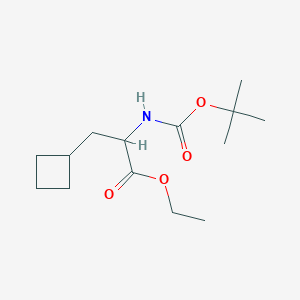
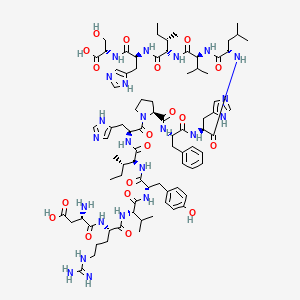
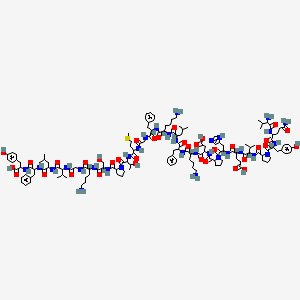
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)
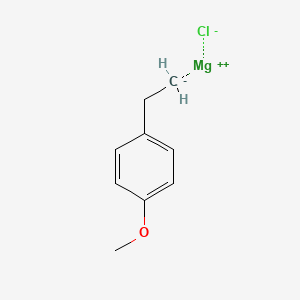
![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)
